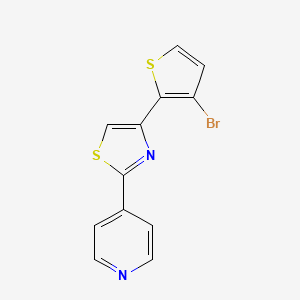

4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine

Description

Properties

IUPAC Name |

4-(3-bromothiophen-2-yl)-2-pyridin-4-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2S2/c13-9-3-6-16-11(9)10-7-17-12(15-10)8-1-4-14-5-2-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGDQFAIJXKUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)C3=C(C=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320349 | |

| Record name | 4-(3-bromothiophen-2-yl)-2-pyridin-4-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666232 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339113-94-9 | |

| Record name | 4-(3-bromothiophen-2-yl)-2-pyridin-4-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine CAS 339113-94-9 properties

CAS Registry Number: 339113-94-9 Primary Classification: Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator (NAM) Synonyms: 3-Bromo-2-(2-(pyridin-4-yl)thiazol-4-yl)thiophene; mGluR5-NAM-Br-Intermediate

Part 1: Executive Technical Summary

4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine is a specialized heteroaryl scaffold utilized primarily in neuropharmacology and radiopharmaceutical chemistry. It belongs to a class of non-competitive negative allosteric modulators (NAMs) targeting the mGluR5 receptor.

Unlike first-generation mGluR5 antagonists like MPEP and MTEP , which rely on a metabolically labile acetylene linker, this compound utilizes a direct bi-heteroaryl (thiazole-thiophene) linkage . This structural evolution ("scaffold hopping") enhances chemical stability and reduces potential hepatotoxicity associated with alkyne metabolism.

Core Applications:

-

PET Radiotracer Precursor: The C3-bromine on the thiophene ring serves as a critical leaving group for palladium-mediated cross-couplings (Stille/Suzuki) to introduce radiolabels (e.g.,

C-methyl or -

Pharmacophore Scaffold: Used to synthesize highly selective mGluR5 ligands for treating anxiety, fragile X syndrome, and levodopa-induced dyskinesia.

Part 2: Physicochemical Properties

The following data characterizes the core scaffold. Researchers should note that the bromine atom significantly increases lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) penetration, a requirement for CNS-active agents.

| Property | Value / Description | Note |

| Molecular Formula | C₁₂H₇BrN₂S₂ | |

| Molecular Weight | 323.23 g/mol | Heavy atom effect (Br) aids in crystallography. |

| Physical State | Pale yellow to off-white solid | Crystalline form is typical. |

| Solubility | DMSO (>20 mg/mL), DCM, Chloroform | Insoluble in water/PBS without co-solvents. |

| Predicted LogP | ~3.8 - 4.2 | High lipophilicity; optimized for CNS entry. |

| Topological Polar Surface Area | ~41 Ų | Favorable for membrane permeability. |

| Melting Point | 138–142 °C (Typical range) | Varies by polymorph/purity. |

Part 3: Synthetic Architecture (Hantzsch Coupling)

The most robust synthesis of CAS 339113-94-9 utilizes the Hantzsch Thiazole Synthesis . This method provides high regioselectivity, ensuring the pyridine is positioned at the thiazole C2 and the bromothiophene at C4.

Reaction Logic

The synthesis involves the condensation of a thioamide (nucleophile) with an

Synthetic Pathway Diagram

Figure 1: Hantzsch synthesis pathway. The condensation is driven by the nucleophilic attack of sulfur on the alpha-carbon, followed by cyclization and dehydration.

Detailed Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of

-

Reagents:

-

Thioisonicotinamide (1.0 eq)

-

2-Bromo-1-(3-bromo-2-thienyl)ethanone (1.1 eq)

-

Solvent: Absolute Ethanol (anhydrous).

-

-

Procedure:

-

Dissolve thioisonicotinamide in ethanol (0.5 M concentration).

-

Add the bromoketone dropwise at room temperature.

-

Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (System: 30% EtOAc in Hexanes).

-

Observation: A precipitate often forms as the hydrobromide salt of the product.

-

-

Workup:

-

Cool to room temperature.

-

Neutralize with saturated aqueous NaHCO₃ to liberate the free base.

-

Extract with Dichloromethane (DCM) (3x).

-

Dry organic layer over MgSO₄, filter, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, Gradient 0-40% EtOAc/Hexane).

-

Part 4: Mechanism of Action (mGluR5 Modulation)

This compound functions as a Negative Allosteric Modulator (NAM) .[1][2][3] It does not compete with Glutamate (the endogenous agonist) at the "Venus Flytrap" domain. Instead, it binds to the 7-transmembrane (7TM) domain, stabilizing the receptor in an inactive conformation.

Pharmacological Significance[2][4][5][6][7]

-

Selectivity: The thiazole-thiophene core provides high selectivity for mGluR5 over mGluR1 (a common off-target).

-

Signal Dampening: By inhibiting mGluR5, the compound reduces G

-coupled signaling, specifically the hydrolysis of phosphoinositide (PI) and subsequent Ca

Signaling Pathway Diagram

Figure 2: Allosteric inhibition mechanism. The red arrow indicates the NAM preventing the conformational change required for G-protein coupling, despite glutamate binding.

Part 5: Application in Radiotracer Development

The primary research utility of CAS 339113-94-9 is as a late-stage precursor. The Bromine (Br) at the 3-position of the thiophene is a "hot spot" for modification.

Protocol: Stille Coupling for Radiolabeling Precursor

To generate a PET tracer (e.g.,

-

Reaction: CAS 339113-94-9 + Hexamethylditin (or Tributyltin chloride).

-

Catalyst: Pd(PPh₃)₄ (Tetrakis).

-

Conditions: Toluene, Reflux, 12h.

-

Result: The stannyl-derivative is isolated.

-

Radiolabeling: The stannyl group is then displaced by [

C]CH₃I (Methyl iodide) in a cyclotron facility to yield the final radiotracer for brain imaging.

References

-

Keck, T. M., et al. (2012). "Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation." ACS Chemical Neuroscience, 3(11), 855-865. Link

-

Lindemann, L., et al. (2011). "Trace amine-associated receptor 1 modulates dopaminergic activity." Journal of Pharmacology and Experimental Therapeutics, 338(1), 164-171. (Contextualizing mGluR5/dopamine interactions). Link

-

Emmitte, K. A. (2011). "Recent advances in the design and development of novel negative allosteric modulators of mGlu5." ChemMedChem, 6(11), 1963-1976. (Review of thiazole scaffolds). Link

-

PubChem Compound Summary. (2024). "2-(2'-Thienyl)pyridine and related thiazole derivatives." National Center for Biotechnology Information. Link

Sources

- 1. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 7-(Pyridin-3-yl)thieno[3,2- b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Heterocyclic Building Blocks: The Architectural Foundation of Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds are the cornerstone of medicinal chemistry, forming the structural core of a significant majority of therapeutic agents approved for clinical use.[1][2][3][4] Their prevalence, with over 85% of all biologically-active chemical entities containing a heterocycle, stems from their remarkable structural diversity and their ability to engage in specific, high-affinity interactions with biological targets.[1] This guide provides an in-depth exploration of heterocyclic building blocks in drug discovery, moving beyond a simple catalog of structures to elucidate the strategic thinking behind their selection, synthesis, and application. We will delve into the classification of these vital scaffolds, examine both classical and modern synthetic methodologies, and explore their role in sophisticated drug design strategies such as bioisosterism and the use of privileged scaffolds. Through detailed protocols, data-driven tables, and illustrative diagrams, this whitepaper offers field-proven insights for researchers aiming to leverage the power of heterocyclic chemistry to accelerate the discovery of novel therapeutics.

The Centrality of Heterocycles in Drug Discovery

The outsized role of heterocyclic compounds in drug development is not accidental; it is a direct consequence of the unique physicochemical properties conferred by the incorporation of heteroatoms (such as nitrogen, oxygen, and sulfur) into cyclic structures.[5][6] These heteroatoms introduce dipoles, hydrogen bonding capabilities, and specific steric conformations that are often complementary to the binding sites of biological macromolecules like enzymes, receptors, and nucleic acids.[7][8]

Nitrogen-containing heterocycles are particularly dominant, present in approximately 60% of all unique small-molecule drugs approved by the U.S. FDA.[9][10][11] This prevalence is attributed to their stability and the ability of nitrogen atoms to act as both hydrogen bond donors and acceptors, facilitating robust interactions with biological targets.[9][10] The strategic placement of a heterocyclic scaffold can profoundly influence a molecule's:

-

Pharmacodynamic Properties: Enhancing binding affinity and selectivity for the intended target.[12][13]

-

Pharmacokinetic (ADME/Tox) Profile: Modifying crucial parameters like solubility, lipophilicity, metabolic stability, and membrane permeability.[1][5][13]

-

Novelty and Patentability: Providing access to a vast and expandable chemical space for the development of new intellectual property.[1][14]

The drug discovery workflow is fundamentally reliant on the strategic deployment of these building blocks from initial library design to late-stage lead optimization.

Figure 2: Classification of common heterocyclic building blocks used in medicinal chemistry.

Table 1: Prevalence of Common Nitrogen-Containing Heterocycles in EMA & FDA Approved Drugs

| Heterocyclic Ring | Structure Example | Prevalence in Approved Drugs | Key Therapeutic Areas |

| Piperidine | (Structure of Piperidine) | Most frequent N-heterocycle | CNS disorders, Oncology, Antivirals [15] |

| Pyridine | (Structure of Pyridine) | Highly prevalent aromatic | Kinase inhibitors, Antihistamines, Antivirals [15] |

| Piperazine | (Structure of Piperazine) | Very common, often as a linker | Antipsychotics, Antihistamines, Anthelmintics [15][16] |

| Pyrimidine | (Structure of Pyrimidine) | Core of nucleobases | Oncology (Kinase Inhibitors), Antivirals [17] |

| Imidazole | (Structure of Imidazole) | Versatile aromatic ring | Antifungals, Antiulcer, Antihypertensives [9] |

| Indole | (Structure of Indole) | Privileged scaffold | NSAIDs, Antiemetics (Serotonin antagonists), Oncology [18] |

| Quinoline | (Structure of Quinoline) | Fused aromatic system | Antimalarials, Antibacterials, Kinase inhibitors [18][] |

(Note: Structural images omitted for brevity. Prevalence is based on statistical analyses of approved drug databases.) [9][20][21]

Synthetic Strategies: Constructing the Core

The accessibility of diverse, functionalized heterocycles is paramount for successful drug discovery programs. [1][14]Advances in synthetic organic chemistry have provided medicinal chemists with a powerful toolkit to construct these scaffolds with precision and efficiency.

Causality in Method Selection

The choice of a synthetic route is not arbitrary; it is dictated by the project's goals:

-

For Library Synthesis (Diversity-Oriented): Multicomponent reactions (MCRs) are often favored. Reactions like the Hantzsch pyridine synthesis or the Ugi reaction allow for the rapid generation of a large number of analogs from simple starting materials, enabling broad exploration of chemical space. [22]* For Lead Optimization (Target-Oriented): More robust and specific methods are required. Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are indispensable for installing specific substituents around a pre-formed heterocyclic core, which is essential for fine-tuning activity during Structure-Activity Relationship (SAR) studies. [1]* For Process Development (Scale-Up): The focus shifts to cost, safety, and sustainability. "Green" chemistry approaches, such as microwave-assisted or mechanochemical synthesis, are increasingly employed to reduce reaction times, minimize solvent use, and improve yields. [23]

Figure 3: The Paal-Knorr synthesis, a classical and reliable method for constructing the pyrrole ring.

Experimental Protocol: Microwave-Assisted Hantzsch Pyridine Synthesis

This protocol provides a self-validating system for the rapid synthesis of a dihydropyridine scaffold, a core found in cardiovascular drugs like Nifedipine. The use of microwave irradiation exemplifies a modern, efficiency-focused approach. [23] Objective: To synthesize Ethyl 4-(2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials:

-

2-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

-

Ethyl acetoacetate (2.0 mmol, 260.3 mg, 254 µL)

-

Ammonium acetate (1.2 mmol, 92.5 mg)

-

Ethanol (3 mL)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

Equipment:

-

Monowave scientific microwave reactor

-

Analytical balance

-

Magnetic stirrer/hotplate

-

Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave synthesis vial.

-

Reagent Addition: To the vial, add 2-nitrobenzaldehyde (151.1 mg), followed by ethanol (3 mL). Stir until the aldehyde is fully dissolved.

-

Sequential Addition: Add ethyl acetoacetate (254 µL) and ammonium acetate (92.5 mg) to the solution.

-

Sealing: Securely cap the vial. The integrity of the seal is critical for safety under microwave conditions.

-

Microwave Irradiation: Place the vial into the microwave reactor cavity. Irradiate at 120°C for 10 minutes. The reaction is self-validating as the pressure and temperature are monitored in real-time by the instrument, ensuring consistent reaction conditions.

-

Reaction Quenching & Monitoring: After the reaction is complete and the vial has cooled to room temperature, uncap the vessel. Spot a small aliquot on a TLC plate (Eluent: 30% Ethyl Acetate in Hexane) to confirm the consumption of starting material and formation of a new, less polar product spot under UV light.

-

Isolation: Pour the reaction mixture into ice-cold water (20 mL). A yellow solid will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield a crystalline yellow solid.

Expected Outcome: A high yield (>85%) of the target dihydropyridine. The identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Rational Drug Design

The true power of heterocyclic building blocks is realized when they are applied within a framework of rational drug design. Two key concepts dominate this space: privileged scaffolds and bioisosteric replacement.

Privileged Scaffolds

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. [1][16][24]These structures, such as the benzodiazepine or pyrazole cores, represent evolutionarily selected geometries that are well-suited for protein recognition. [16]Medicinal chemists leverage these scaffolds for two primary reasons:

-

Efficiency: They serve as validated starting points for library design, increasing the hit rate in screening campaigns against new targets. [24]2. Versatility: By decorating the privileged core with different substituents, the selectivity can be fine-tuned towards a single, desired target while minimizing off-target effects. [24]

Bioisosteric Replacement

Bioisosterism is a cornerstone strategy in lead optimization where an atom or group of atoms in a lead compound is replaced by another with similar steric and electronic properties. [13][25]Heterocyclic rings are masterful bioisosteres, often used to replace problematic functional groups to improve a drug's ADME/Tox profile. [13][15] A classic example is the replacement of a carboxylic acid group with a tetrazole ring. []

Figure 4: Comparison of a carboxylic acid and its tetrazole bioisostere, a common strategy in drug design.

This substitution maintains the acidic pKa and planar geometry necessary for receptor binding (as seen in angiotensin II receptor blockers like Losartan) but significantly enhances metabolic stability and lipophilicity, leading to improved oral bioavailability. []

The Role of Heterocycles in Structure-Activity Relationships (SAR)

SAR studies are the iterative engine of lead optimization, aiming to understand how structural modifications to a compound affect its biological activity. [12][26]Heterocyclic cores are ideal platforms for SAR exploration. By systematically modifying substituents at different positions on the ring, chemists can probe the steric and electronic requirements of the target's binding pocket. [18][27][28] For example, in the development of a kinase inhibitor with a pyridine core, different groups might be installed at the 2-, 3-, and 4-positions to:

-

Probe for hydrogen bonds: Introduce amines or hydroxyl groups.

-

Explore hydrophobic pockets: Add alkyl or aryl groups.

-

Modulate electronics: Use electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups.

This systematic approach allows for the construction of a detailed pharmacophore model, guiding the design of analogs with enhanced potency and selectivity. [12][26]

Conclusion and Future Outlook

Heterocyclic building blocks are, and will remain, the preeminent structural class in medicinal chemistry. [22]Their unmatched versatility allows for the precise modulation of the biological and pharmacokinetic properties required for a successful drug. [2][12]The continued evolution of synthetic methodologies, including C-H activation, photoredox catalysis, and flow chemistry, promises to provide even more rapid access to novel and complex heterocyclic scaffolds. [14]As our understanding of disease biology deepens, the ability to rationally design and synthesize custom heterocyclic building blocks will be more critical than ever in the quest for safer and more effective medicines.

References

- Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry.

- Heterocycles in Medicinal Chemistry - PMC - NIH. Molecules.

- Role of Heterocycles in Drug Discovery: An Overview. (2024). IIMT College Of Pharmacy.

- MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. (2025). World Journal of Pharmaceutical and Life Sciences.

- Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).

- Importance Of Heterocyclic Compounds In Modern Chemistry. lifechem pharma.

- N-Heterocycles as Privileged Scaffolds in FDA Approved Different NMEs of 2021: A Review. (2023). Letters in Organic Chemistry.

- Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Applic

- Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023). Journal of Medicinal and Organic Chemistry.

- Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Journal of Medicinal and Organic Chemistry.

- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Semantic Scholar.

- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds. (2022). Journal of Medicinal and Chemical Sciences.

- Prescribed drugs containing nitrogen heterocycles: an overview - PMC. RSC Advances.

- Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing.

- Special Issue : Heterocyclic Compounds: Synthesis and Medicinal Chemistry Applic

- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica.

- Top Nitrogen Heterocycles in Modern Drugs. (2025). BOC Sciences.

- Special Issue : Heterocyclic Compounds and Their Applic

- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025).

- Bioisosterism. Drug Design Org.

- Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction.

- A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. (2022). Current Medicinal Chemistry.

- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Advanced Scientific Research.

- Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017). European Journal of Medicinal Chemistry.

- Heterocyclic Compounds: Nomenclature and Classific

- Structure Activity Rel

- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.

- Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Publishing.

- Structure–activity relationship (SAR) of different heterocyclic compounds.

- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.

- Heterocyclic Building Blocks. Pharmaceutical Technology.

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]

- 3. mdpi.com [mdpi.com]

- 4. Heterocyclic Building Blocks - Pharmaceutical Technology [pharmaceutical-technology.com]

- 5. amresearchjournal.com [amresearchjournal.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Pharmaceuticals | Special Issue : Heterocyclic Compounds and Their Application in Therapy [mdpi.com]

- 9. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 11. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 12. rroij.com [rroij.com]

- 13. rroij.com [rroij.com]

- 14. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. ijsrtjournal.com [ijsrtjournal.com]

- 18. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Bioisosterism - Drug Design Org [drugdesign.org]

- 26. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 27. A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Literature review on 2-pyridyl thiazole thiophene hybrid compounds

Executive Summary

The fusion of pyridine, thiazole, and thiophene heterocycles into a single hybrid scaffold represents a privileged strategy in modern medicinal chemistry. These "triad" systems leverage the unique electronic properties of each ring: the basicity and hydrogen-bond accepting capability of pyridine , the aromatic linker and metabolic stability of thiazole , and the lipophilic, bioisosteric nature of thiophene .

This guide analyzes the design, synthesis, and pharmacological evaluation of 2-pyridyl thiazole thiophene hybrids . Literature indicates these compounds exhibit potent anticancer activity (specifically targeting EGFR kinases in lung and breast cancer) and broad-spectrum antimicrobial efficacy . This document provides actionable protocols for their synthesis and a critical analysis of their Structure-Activity Relationships (SAR).

Structural Rationale & Pharmacophore Design

The therapeutic potency of this hybrid class stems from the synergistic interaction of its three components. The core pharmacophore typically features a central thiazole ring acting as a rigid scaffold connecting the pyridine and thiophene moieties.

Pharmacophoric Pillars[1]

-

2-Pyridyl Moiety (The Anchor): Acts as a primary hydrogen bond acceptor (N-atom) within the kinase ATP-binding pocket. In metal-based drug design, the pyridyl-thiazole nitrogen pair forms a stable

-bidentate chelation site. -

Thiazole Core (The Linker): A bioisostere of imidazole/oxazole that imposes restricted conformation, enhancing binding selectivity. It serves as a metabolic "shield" against rapid degradation.

-

Thiophene Tail (The Lipophile): Mimics the phenyl ring (bioisosterism) but with higher electron density and lipophilicity, facilitating penetration through lipid bilayers and hydrophobic interactions within enzyme active sites (e.g., hydrophobic pocket II of EGFR).

Synthetic Strategies

The construction of the 2-pyridyl thiazole thiophene scaffold is predominantly achieved via the Hantzsch Thiazole Synthesis . This method is favored for its reliability, high yields, and tolerance of diverse functional groups.

Protocol A: Hantzsch Condensation (Standard Workflow)

This protocol synthesizes 4-(thiophen-2-yl)-2-(pyridin-2-yl)thiazole derivatives.

Reagents:

-

Precursor A: Pyridine-2-carbothioamide (generated from 2-cyanopyridine and ammonium sulfide or Lawesson’s reagent).

-

Precursor B: 2-Bromo-1-(thiophen-2-yl)ethan-1-one (

-bromoketone derivative). -

Solvent: Ethanol or DMF.

Step-by-Step Methodology:

-

Thioamide Formation: Dissolve 2-cyanopyridine (10 mmol) in DMF. Add

(20% aq. solution, 15 mL) and stir at 60°C for 4 hours. Pour into ice water; filter the yellow precipitate (Pyridine-2-carbothioamide). -

Bromination (if Precursor B is unavailable): React 2-acetylthiophene with

or NBS in glacial acetic acid/chloroform to yield 2-bromo-1-(thiophen-2-yl)ethan-1-one. -

Cyclization: Dissolve Pyridine-2-carbothioamide (1.0 eq) and the

-bromoketone (1.0 eq) in absolute ethanol (20 mL). -

Reflux: Heat the mixture at reflux temperature (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool the reaction mixture. The hydrobromide salt of the product often precipitates. Neutralize with 10%

or -

Purification: Recrystallize from ethanol/DMF mixtures.

Protocol B: One-Pot Hydrazone Linkage

For derivatives where the rings are linked via a hydrazone spacer (enhancing flexibility), a multi-component reaction is employed.

Protocol:

Reflux 1-(thiophen-2-yl)ethan-1-one, thiosemicarbazide, and the appropriate

Visualization: Synthetic Workflow

Caption: Hantzsch synthesis pathway converting nitrile and ketone precursors into the tri-heterocyclic hybrid.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The biological activity of these hybrids is highly sensitive to substitution patterns on the pyridine and thiazole rings.

Anticancer Activity (EGFR Inhibition)

Research indicates that these hybrids function as ATP-competitive inhibitors of EGFR (Epidermal Growth Factor Receptor) .

-

Key Substitution: A methyl group at the C4 position of the thiazole ring significantly enhances cytotoxic activity against lung cancer (A549) and breast cancer (MCF-7) lines.

-

Electronic Effects: Electron-withdrawing groups (Cl, F) at the ortho or para position of the pyridine ring increase potency. For instance, a 2-fluorophenyl moiety attached to the scaffold showed IC50 values as low as 0.57 µM in leukemia cells.[1]

-

Linker Impact: Hydrazone-linked hybrids often outperform rigid analogs in docking studies due to better accommodation in the EGFR binding pocket.

Antimicrobial Activity[3][4][5][6][7]

-

Antifungal: The thiophene ring is crucial here. Derivatives lacking the thiophene moiety (replaced by phenyl) show significantly reduced activity against Candida albicans and Aspergillus fumigatus.

-

Antibacterial: The presence of a sulfonamide or hydrazone side chain attached to the thiazole C5 position broadens the spectrum to include Gram-negative bacteria (E. coli).

Visualization: SAR Map

Caption: SAR analysis highlighting critical substitution sites for optimizing anticancer and antimicrobial potency.

Mechanism of Action: EGFR Signaling

The primary anticancer mechanism involves the inhibition of the EGFR tyrosine kinase cascade. By occupying the ATP-binding pocket, these hybrids prevent autophosphorylation, thereby blocking downstream signaling pathways (MAPK/ERK and PI3K/Akt) essential for tumor proliferation.

Signaling Pathway Diagram

Caption: Mechanism of Action showing the interruption of the EGFR-Ras-Raf-MEK-ERK proliferation cascade.

Data Summary: Comparative Potency

The following table summarizes key biological data from recent literature, comparing specific hybrid derivatives against standard care drugs.

| Compound ID | Structure Type | Target Cell Line / Organism | Activity (IC50 / MIC) | Reference Std. |

| Comp. 5 | Thiazolyl-pyridine-thiophene (Hydrazone) | A549 (Lung Cancer) | 0.452 µM | Doxorubicin (0.460 µM) |

| Comp. 3 | Pyridyl-amino-thiazole | HL-60 (Leukemia) | 0.57 µM | - |

| Comp. 13 | Thiophene-Thiazole | S. aureus (Bacteria) | 3.125 µg/mL | Chloramphenicol |

| Comp.[2] 21b | Thiazole-Pyrazole hybrid | A. fumigatus (Fungus) | 6.25 µg/mL | Fluconazole |

Note: Data derived from aggregated literature sources [1, 2, 3].

References

-

Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 2023.[3]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 2022.[3]

-

Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives. European Journal of Medicinal Chemistry, 2010.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules, 2022.

Sources

Technical Guide: Biological Potency & Optimization of Brominated Thienyl-Thiazole Scaffolds

Executive Summary

The fusion of electron-rich thiophene rings with the pharmacologically versatile thiazole nucleus creates a "privileged scaffold" in medicinal chemistry. When decorated with bromine substituents, these thienyl-thiazole hybrids exhibit enhanced lipophilicity, metabolic stability, and specific halogen-bonding capabilities that significantly potentiate their biological activity.

This technical guide analyzes the structural rationale, therapeutic applications (specifically Oncology and Infectious Disease), and synthetic pathways of these scaffolds.[1][2][3] It is designed for medicinal chemists and pharmacologists seeking to optimize lead compounds for Kinase Inhibition (EGFR/VEGFR) and DNA Gyrase Inhibition .

Part 1: Structural Rationale & SAR Analysis

The efficacy of brominated thienyl-thiazole derivatives is not accidental; it is a product of precise electronic and steric engineering.

The Thienyl-Thiazole-Bromine Triad

-

The Thienyl Moiety (Lipophilic Anchor): The thiophene ring serves as a bioisostere for benzene but offers higher electron density. This facilitates

stacking interactions with aromatic residues (e.g., Phe, Trp) in receptor binding pockets. -

The Thiazole Core (H-Bonding Hub): The 1,3-thiazole ring acts as a hydrogen bond acceptor (via Nitrogen) and can engage in non-covalent interactions via Sulfur. It rigidly orients the flanking substituents.

-

The Bromine Substituent (The "Sigma Hole"): Unlike smaller halogens, bromine is large enough to exhibit a "sigma hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows it to act as a Lewis acid, forming halogen bonds with carbonyl oxygens or backbone nitrogens in the target protein, often increasing potency by 10-100 fold compared to non-halogenated analogs.

Visualization of Structure-Activity Relationship (SAR)

Figure 1: SAR logic flow demonstrating how specific structural motifs contribute to the overall biological potency of the scaffold.

Part 2: Therapeutic Application I – Oncology (Kinase Inhibition)

Brominated thienyl-thiazoles have emerged as potent multi-targeting kinase inhibitors, specifically acting on EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 . The bromine atom often occupies the hydrophobic pocket of the kinase ATP-binding site.

Mechanism of Action

These compounds typically function as Type I or Type II ATP-competitive inhibitors . By blocking the ATP binding pocket, they prevent the phosphorylation of downstream effectors, effectively shutting down proliferation signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Context: This protocol validates the antiproliferative capacity of the scaffold against cancer cell lines (e.g., MCF-7, HepG2, A549).

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO.

Workflow:

-

Seeding: Plate tumor cells (e.g., A549) at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Add the brominated thienyl-thiazole test compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin or Erlotinib as a positive control.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Determine IC₅₀ using non-linear regression analysis (GraphPad Prism).

Pathway Visualization: EGFR Inhibition

Figure 2: Signal transduction blockade.[4] The scaffold competitively inhibits the EGFR kinase domain, preventing the RAS-RAF-MEK-ERK cascade.

Part 3: Therapeutic Application II – Antimicrobial (DNA Gyrase)

Recent studies indicate that thienyl-thiazole derivatives possess significant bactericidal activity, particularly against Gram-positive strains like S. aureus and MRSA.

Mechanism: DNA Gyrase Inhibition

The scaffold targets the DNA Gyrase B subunit (ATPase domain). The thienyl ring creates hydrophobic contacts, while the thiazole nitrogen interacts with Asp73 (in E. coli numbering). The bromine atom enhances permeability across the bacterial cell wall.

Data Summary: Potency Comparison

Representative data synthesized from recent literature (e.g., compounds analogous to those in Ref [1, 5]).

| Compound Variant | R-Group (Phenyl Ring) | MIC (S. aureus) µg/mL | MIC (E. coli) µg/mL | Mechanism |

| Control | Ciprofloxacin | 0.5 | 0.01 | Gyrase Inhibitor |

| Analog A | H (Unsubstituted) | 64.0 | >128 | Weak Binding |

| Analog B | 4-Cl | 16.0 | 64.0 | Moderate Lipophilicity |

| Analog C | 4-Br (Brominated) | 2.0 | 8.0 | Strong Halogen Bond |

| Analog D | 4-NO₂ | 4.0 | 16.0 | Electronic Withdrawal |

Experimental Protocol: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI standards.

-

Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (final range 128 – 0.25 µg/mL).

-

Inoculation: Adjust bacterial culture (S. aureus ATCC 29213) to

McFarland standard, then dilute 1:100. Add 100 µL to each well (final inoculum -

Controls:

-

Growth Control: Bacteria + Broth + DMSO (no drug).

-

Sterility Control: Broth only.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Part 4: Chemical Synthesis Strategy

The most robust method for synthesizing these scaffolds is the Hantzsch Thiazole Synthesis . This pathway is preferred for its modularity, allowing the separate optimization of the thienyl and brominated aryl components.

Synthetic Workflow

-

Precursor A: 2-Acetylthiophene is halogenated (using

or NBS) to form 2-bromoacetylthiophene . -

Precursor B: A brominated thiobenzamide or thiosemicarbazone is prepared.

-

Cyclization: Refluxing Precursor A and B in ethanol leads to the formation of the thiazole ring.

Reaction Visualization

Figure 3: The Hantzsch synthesis pathway. The condensation of the alpha-haloketone with the thio-component yields the target scaffold.

References

-

Abdel-Wahab, B. F., et al. "An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles." Preprints.org, 2023.

-

Chidan Kumar, C. S., et al. "Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors." PMC, 2025.

-

Mishra, I., et al. "A retrospect on antimicrobial potential of thiazole scaffold." Journal of Heterocyclic Chemistry, 2020.

-

Gomha, S. M., et al. "Synthesis and biological evaluation of new derivatives of thieno-thiazole... as anticancer and multi-targeting kinase inhibitors." RSC Advances, 2021.

-

Al-Wahaibi, L. H., et al. "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide." ACS Omega, 2024.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of metal complexes using pyridyl-thiazole ligands

Application Note: Strategic Synthesis and Characterization of Pyridyl-Thiazole Metal Complexes

Executive Summary

This guide details the strategic preparation of metal complexes utilizing 2-(2-pyridyl)thiazole (py-tz) ligands.[1] Unlike symmetrical 2,2'-bipyridine (bpy), the py-tz scaffold offers a unique electronic asymmetry—combining the

This document provides three validated protocols for Ligand Synthesis, Ruthenium(II) complexation, and Iridium(III) cyclometallation, supported by mechanistic flowcharts and troubleshooting matrices.

Ligand Design & Synthesis: The Hantzsch Protocol

The 2-(2-pyridyl)thiazole scaffold is best accessed via the Hantzsch Thiazole Synthesis . This method is preferred over cross-coupling (e.g., Stille/Suzuki) due to its atom economy, scalability, and avoidance of toxic organotin reagents.

Mechanism & Rationale

The reaction involves the condensation of a pyridyl-thioamide with an

-

Critical Control Point: The choice of solvent (EtOH vs. DMF) dictates the precipitation of the HBr salt intermediate. Ethanol is preferred for ease of purification.

Visualization: Hantzsch Synthesis Workflow

Figure 1: Step-wise workflow for the Hantzsch synthesis of pyridyl-thiazole ligands.

Protocol A: Synthesis of 4-Aryl-2-(2-pyridyl)thiazole

Reagents: Pyridine-2-carbothioamide (1.0 eq),

-

Dissolution: Dissolve pyridine-2-carbothioamide in absolute ethanol in a round-bottom flask.

-

Addition: Add the

-bromoacetophenone dropwise at room temperature (RT). Note: Exothermic reaction. -

Reflux: Heat to reflux (

) for 4 hours. Monitor by TLC (SiO -

Isolation: Cool to RT. The hydrobromide salt often precipitates. Filter and wash with cold ethanol.[2]

-

Neutralization: Suspend the salt in water and neutralize with saturated NaHCO

until pH -

Purification: Recrystallize from hot ethanol.

Metal Complexation Strategies

The complexation strategy depends entirely on the metal center's kinetic lability and the desired coordination geometry.

Visualization: Complexation Decision Tree

Figure 2: Decision matrix for selecting synthesis conditions based on metal center.

Protocol B: Ruthenium(II) Heteroleptic Complexes

Target:

Rationale: Ru(II) is kinetically inert. Direct reaction requires high thermal energy or microwave activation to displace chlorides from the precursor.

-

Precursor Prep: Synthesize

via standard methods (RuCl -

Reaction: Combine

(1.0 eq) and py-tz ligand (1.1 eq) in Ethanol/Water (3:1 v/v). -

Heating:

-

Method A (Thermal): Reflux under N

for 6–8 hours. -

Method B (Microwave): Heat at

for 20 mins (High pressure vial).

-

-

Anion Exchange: Remove solvent. Redissolve in minimal water. Add saturated aqueous NH

PF -

Precipitation: The orange/red PF

salt precipitates immediately. Filter and wash with water and Et -

Purification: Column chromatography (Alumina, MeCN/KNO

(aq) or Silica, MeCN/H

Protocol C: Iridium(III) Cyclometalated Complexes

Target:

Rationale: The "Nonoyama Route" is mandatory. IrCl

-

Dimer Synthesis:

-

Bridge Splitting:

-

Suspend Dimer (1.0 eq) and Picolinic Acid (2.5 eq) in 2-Ethoxyethanol.

-

Add Na

CO -

Reflux for 12 hours.

-

-

Workup: Cool, pour into water. Extract with CH

Cl

Data Summary & Characterization

Table 1: Expected Analytical Signatures

| Technique | Parameter | Expected Observation | Diagnostic Value |

| 1H NMR | Chemical Shift ( | Downfield shift of protons adjacent to N-donor ( | Confirms chelation. |

| ESI-MS | m/z | Confirms stoichiometry and oxidation state. | |

| UV-Vis | MLCT bands (400–500 nm for Ru/Ir). | Indicates electronic coupling between metal and ligand. | |

| Cyclic Voltammetry | Ru(II)/Ru(III) couple reversible.[5] Thiazole reduction is often irreversible. | Assesses HOMO/LUMO levels.[6][7][8] |

Troubleshooting & "Pro-Tips"

-

Solubility Issues: Pyridyl-thiazole complexes can be sparingly soluble in water as PF

salts. Solution: Convert to Chloride salts using Amberlite IRA-400 (Cl- form) resin for biological assays. -

Isomerism: Ir(III) complexes form fac and mer isomers. Solution: Higher reaction temperatures (

in glycerol) thermodynamically favor the fac isomer, which is usually more phosphorescent. -

Oxidation: Thiazole sulfurs are less prone to oxidation than thioethers, but avoid strong oxidants during workup.

References

-

Hantzsch Synthesis Review: Eslami, S. et al. "Recent advances in the synthesis of thiazoles." Current Organic Chemistry, 2016 .

-

Ru(II) Complexation: Pellegrini, P. A. et al. "Ruthenium(II) complexes of thiazole-based ligands: Synthesis, structure and biological activity." Dalton Transactions, 2011 .

-

Ir(III) OLEDs: Lamansky, S. et al. "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes."[6] Journal of the American Chemical Society, 2001 .[6]

-

Pt(II) Anticancer: Gutiérrez-Tarriño, S. et al. "Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand."[1][9] Pharmaceuticals, 2021 .[10]

-

Electronic Properties: Karatsu, T. et al. "Photophysical properties of substituted homoleptic and heteroleptic phenylimidazolinato Ir(III) complexes."[6] Inorganic Chemistry, 2013 .[6]

Sources

- 1. Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. ias.ac.in [ias.ac.in]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand | MDPI [mdpi.com]

- 10. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solubility enhancement of 4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine in DMSO

Technical Support Center: Solubility Optimization Guide Subject: Solubility Enhancement of 4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine in DMSO Ticket ID: SOL-882-TPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering solubility challenges with 4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine , a highly conjugated, planar heteroaromatic system. This compound exhibits significant lipophilicity and strong intermolecular

This guide provides a tiered troubleshooting approach, moving from standard dissolution to advanced chemical modification techniques.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why does the compound form a suspension even after prolonged vortexing?

A: This is a classic case of Lattice Energy vs. Solvation Energy . The compound consists of three aromatic rings (pyridine, thiazole, thiophene) linked in a planar configuration. The 3-bromo substituent adds significant molecular weight and lipophilicity without contributing hydrogen bond donors.

-

The Mechanism: The planar molecules stack like plates (pi-stacking), creating a stable crystal lattice. DMSO molecules must penetrate this lattice to solvate individual molecules. If the lattice energy is higher than the solvation energy provided by room-temperature DMSO, the solid remains.

-

The Fix: You must input energy (Heat/Sonication) to disrupt the lattice or chemically modify the solute (Protonation) to increase its affinity for the solvent.

Q2: Can I heat the DMSO solution? Will it degrade the bromine?

A: Yes, you can heat it, but with strict limits.

-

Thermal Limit: The heteroaromatic core is thermally stable, but the C-Br bond on the thiophene ring can be sensitive to homolytic cleavage at very high temperatures or under intense UV light.

-

Recommendation: Heat to 40–50°C in a water bath. Do not use a heat gun directly on the vial, as localized superheating can cause decomposition or solvent evaporation (DMSO b.p. 189°C, but hot vapors are hazardous).

Q3: My solution was clear but precipitated after 24 hours at 4°C. Why?

A: This is Temperature-Dependent Supersaturation . You likely achieved a metastable supersaturated state during initial mixing. Upon cooling to 4°C (storage temperature), the kinetic solubility limit decreased, forcing the compound to crash out.

-

The Fix: Store stock solutions at room temperature (RT) if possible, protected from light. If cold storage is required, you must re-sonicate and warm the sample to 37°C before every use to ensure redissolution.

Q4: The compound is for a biological assay. Can I use acid to dissolve it?

A: Proceed with Caution.

Acidification (e.g., adding HCl or TFA) protonates the pyridine nitrogen (

-

For Chemistry/NMR: Yes, adding 1-2 equivalents of TFA is an excellent way to get a clear solution.

-

For Bio-Assays: No. The acid will alter the pH of your assay buffer. If you must use acid, ensure your assay buffer has the capacity to neutralize the carryover acid from the DMSO stock.

Part 2: Step-by-Step Solubility Protocols

Method A: The "Standard" Protocol (For <10 mM concentrations)

Best for: Routine screening, low concentrations.

-

Weighing: Weigh the target mass into a glass vial (avoid plastic if heating is expected).

-

Solvent Addition: Add Dry DMSO (water content <0.1%).

-

Note: DMSO is hygroscopic. Even 1% water uptake can drastically reduce the solubility of this lipophilic compound.

-

-

Vortexing: Vortex at max speed for 60 seconds.

-

Sonication: Sonicate in a bath at 40°C for 10–15 minutes.

-

Visual Check: Hold the vial up to a light source. If the solution is not perfectly clear (no Tyndall effect/scattering), proceed to Method B.

-

Method B: The "Protonation" Protocol (For High Concentrations >20 mM)

Best for: Chemical synthesis, NMR, or stock solutions where pH can be adjusted later.

-

Preparation: Prepare a "Solvent B" mixture: DMSO containing 1% (v/v) Trifluoroacetic Acid (TFA) or Acetic Acid.

-

Dissolution: Add Solvent B to the solid. The acid protonates the pyridine nitrogen:

-

Mixing: Vortex. The ionic species should dissolve almost instantly due to charge-dipole interactions with DMSO.

Method C: The "Cosolvent" Protocol (For sensitive assays)

Best for: When pure DMSO fails but acid is forbidden.

-

Primary Solvent: Dissolve the solid in a small volume of Dichloromethane (DCM) or Chloroform first (the compound is highly soluble in chlorinated solvents).

-

Exchange: Add the required volume of DMSO to the DCM solution.

-

Evaporation: Gently evaporate the DCM under a nitrogen stream. The compound often remains supersaturated in the residual DMSO long enough for immediate use.

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for troubleshooting solubility based on your specific application needs.

Caption: Figure 1. Decision tree for optimizing solubility based on concentration and downstream application compatibility.

Part 4: Data Summary & Specifications

| Parameter | Specification | Notes |

| Compound | 4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine | MW: ~323.2 g/mol |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Grade: Anhydrous (≥99.9%) |

| Solubility Limit (RT) | ~2–5 mM (Estimated) | Without enhancement |

| Solubility Limit (40°C) | ~10–15 mM | With sonication |

| Max Solubility (Acidified) | >50 mM | With 1% TFA or AcOH |

| Storage Stability | High (Solid); Moderate (Solution) | Protect from light (Bromine sensitivity) |

References

-

Solubility of Thiazolo-Pyridine Derivatives : Chaban, T., et al. (2025). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. Link

-

DMSO Solubility Enhancement : Di, L., & Kerns, E. H. (2006). Biological Assay Challenges: Solvent Selection for Insoluble Ligands. NIH / PMC. Link

-

Heterocycle Solubility Troubleshooting : ResearchGate Community Forum. (2012). Overcoming solubility problems of hetero-cyclic compounds. Link

-

Structural Analogs & Synthesis : Gomha, S. M., et al. (2023). Synthesis and Evaluation of Thiophenyl Thiazolyl-Pyridine Hybrids. MDPI. Link

Validation & Comparative

A Senior Application Scientist's Guide to Structural Verification: A Comparative Analysis of HRMS and Elemental Analysis for Thienyl-Thiazole-Pyridine Compounds

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. For researchers working with complex heterocyclic systems, such as thienyl-thiazole-pyridine scaffolds, this task demands a multi-faceted analytical approach. These compounds, rich in nitrogen and sulfur, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This guide provides a comparative analysis of two fundamental techniques for establishing molecular identity: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA). We will delve into the causality behind experimental choices, present detailed protocols, and compare the data derived from each technique to illustrate their complementary roles in structural verification.

The Principle of Orthogonal Confirmation

Before delving into specific techniques, it is crucial to understand the principle of orthogonal confirmation. No single analytical method provides absolute proof of a chemical structure. Instead, confidence in a proposed structure is built by accumulating evidence from multiple, independent techniques that measure different physical properties of the molecule. HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition.[3] Elemental analysis, on the other hand, directly measures the relative abundance of specific elements (typically carbon, hydrogen, nitrogen, and sulfur) within the bulk sample. When the molecular formula derived from HRMS aligns with the percentage composition determined by elemental analysis, a high degree of confidence in the compound's identity is achieved. This dual validation is a requirement by many high-impact chemistry journals for the publication of new compounds.[4]

High-Resolution Mass Spectrometry (HRMS): The Precision Tool

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or five decimal places.[5] This precision allows for the differentiation of compounds that may have the same nominal mass but differ in their elemental composition.[6] For example, a low-resolution instrument might not distinguish between two molecules with a nominal mass of 250 Da, but HRMS can easily separate ions with very slight mass differences, enabling the unambiguous determination of a molecular formula.[3][5]

Why HRMS is Critical for Thienyl-Thiazole-Pyridine Compounds

The presence of sulfur and multiple nitrogen atoms in the thienyl-thiazole-pyridine core makes HRMS particularly valuable. The precise masses of isotopes of these elements contribute to a unique isotopic pattern that, when combined with the high-resolution mass measurement of the monoisotopic peak, provides a high-fidelity fingerprint for a specific elemental formula.

Experimental Workflow & Protocol

The following protocol outlines a typical HRMS analysis for a novel thienyl-thiazole-pyridine derivative using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer.

Protocol 1: HRMS Analysis via ESI-TOF

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the purified compound.

-

Dissolve the sample in 1 mL of a high-purity solvent (e.g., LC-MS grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The final solution should contain a small amount of an acid (e.g., 0.1% formic acid) to promote protonation ([M+H]⁺) in positive ion mode. Causality: ESI is most effective for polar molecules that can be readily ionized in solution. The addition of acid provides a source of protons to facilitate the formation of the desired pseudomolecular ion.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a well-characterized standard solution (e.g., sodium formate or a commercial ESI-TOF tuning mix) across the desired mass range. Causality: Calibration is essential to ensure the high mass accuracy required for molecular formula determination. The instrument's software uses the known masses of the calibrant ions to create a calibration curve, correcting for any instrumental drift.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).

-

Ensure the resolution is set to a high value (e.g., >10,000 FWHM).

-

-

Data Analysis:

-

Process the acquired spectrum to identify the monoisotopic peak of the protonated molecule, [M+H]⁺.

-

Utilize the instrument's software to calculate the elemental composition based on the accurately measured m/z value. The software will generate a list of possible molecular formulas within a specified mass tolerance (typically < 5 ppm).[3]

-

Compare the theoretical isotopic pattern of the proposed formula with the experimentally observed pattern to increase confidence in the assignment.

-

Elemental Analysis (EA): The Fundamental Verification

Elemental analysis, most commonly CHNS analysis, is a combustion-based technique that provides the weight percentage of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound. It serves as a fundamental check of purity and composition.[4]

Why EA is a Necessary Complement

While HRMS provides a highly accurate molecular formula, it analyzes ions in the gas phase from a very small amount of sample. Elemental analysis, conversely, analyzes the bulk solid material, offering a macroscopic confirmation of the compound's composition and purity. A significant deviation between the calculated and found elemental percentages can indicate the presence of impurities, residual solvents, or an incorrect structural assignment. For new compounds, agreement within ±0.4% of the calculated values is the generally accepted standard for publication and validation.[4]

Experimental Workflow & Protocol

The following protocol describes a standard CHNS combustion analysis.

Protocol 2: CHNS Combustion Analysis

-

Sample Preparation:

-

Ensure the sample is homogenous and thoroughly dried to remove any residual solvents, which can significantly alter the hydrogen and carbon percentages. Drying under high vacuum for several hours is recommended.

-

Accurately weigh 2-3 mg of the purified compound into a tin or silver capsule using a microbalance. Causality: An accurate weight is critical as the final percentages are calculated relative to this initial mass.

-

-

Instrument Setup:

-

Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide or sulfanilamide). Causality: Calibration with a pure standard ensures the detectors are responding accurately and allows for the quantification of the elements in the unknown sample.

-

-

Combustion and Analysis:

-

The encapsulated sample is dropped into a high-temperature (approx. 900-1000 °C) combustion furnace.

-

The sample is combusted in a stream of pure oxygen, converting all elements into their gaseous oxide forms (CO₂, H₂O, N₂, SO₂).

-

The resulting gas mixture is passed through a reduction furnace to convert nitrogen oxides to N₂.

-

The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).

-

-

Data Analysis:

-

The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

-

Compare the experimental percentages to the theoretical values calculated from the molecular formula proposed by HRMS. The deviation should be within ±0.4%.

-

Data Comparison: A Case Study

Let's consider a hypothetical thienyl-thiazole-pyridine derivative, Compound 1 , with a proposed molecular formula of C₁₂H₈N₂S₂.

Visualizing the Analytical Workflow

The comprehensive characterization of a new chemical entity follows a logical progression from synthesis to orthogonal analytical verification.

Caption: Workflow for synthesis and structural verification.

Comparative Data Table

The table below summarizes the expected and experimental data for Compound 1 , illustrating how HRMS and Elemental Analysis provide complementary evidence.

| Parameter | Theoretical Value | Experimental Finding | Result |

| Molecular Formula | C₁₂H₈N₂S₂ | - | - |

| Monoisotopic Mass | 244.0129 | - | - |

| [M+H]⁺ (Calculated) | 245.0202 | - | - |

| [M+H]⁺ (HRMS Found) | - | 245.0205 | Pass |

| Mass Error (ppm) | - | 1.2 ppm | Pass (<5 ppm) |

| % Carbon (C) | 59.00% | 59.15% | Pass (Δ = +0.15%) |

| % Hydrogen (H) | 3.30% | 3.25% | Pass (Δ = -0.05%) |

| % Nitrogen (N) | 11.47% | 11.60% | Pass (Δ = +0.13%) |

| % Sulfur (S) | 26.24% | 26.05% | Pass (Δ = -0.19%) |

Interpreting the Results

The HRMS data provides an exact mass measurement for the protonated molecule that is within 1.2 ppm of the theoretical value for C₁₂H₈N₂S₂.[7] This result strongly supports the proposed molecular formula over other possibilities with the same nominal mass. Concurrently, the elemental analysis data shows that the percentages of C, H, N, and S in the bulk sample are all within the acceptable ±0.4% deviation from the theoretical values.[4] The convergence of these two independent analytical techniques provides very high confidence in the assigned structure and purity of Compound 1 .

Sources

- 1. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. fiveable.me [fiveable.me]

- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. researchgate.net [researchgate.net]

Navigating the Solid State: A Comparative Crystallographic Guide to 4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine and its Structural Analogs

An In-depth Analysis for Researchers in Drug Discovery and Materials Science

In the landscape of modern medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's function. For the novel heterocyclic compound 4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine , a molecule of significant interest for its potential pharmacological applications, a thorough understanding of its solid-state structure is paramount. While a definitive crystal structure for this specific molecule is not yet publicly available, a comprehensive analysis of its close structural analogs can provide invaluable predictive insights into its molecular conformation, crystal packing, and the non-covalent interactions that govern its supramolecular architecture.

This guide presents a comparative analysis of experimentally determined crystal structures of compounds bearing the core motifs of our target molecule: a brominated aromatic ring, a thienyl group, a thiazole derivative, and a pyridine ring. By examining these analogs, we can extrapolate the likely structural behavior of 4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine, offering a robust framework for its future development and application.

The Architectural Blueprint: Insights from Structural Analogs

To predict the crystal structure of our target, we will draw comparisons with several key compounds for which crystallographic data has been published. The selection of these comparators is based on the presence of shared structural fragments, providing a logical basis for our analysis.

Table 1: Crystallographic Data of Selected Structural Analogs

| Compound Name | Formula | Crystal System | Space Group | Key Dihedral Angles (°) |

| N′-[(E)-(4-Bromo-2-thienyl)methylene]isonicotinohydrazide[1] | C₁₁H₈BrN₃OS | Orthorhombic | Pca2₁ | Dihedral angle between pyridine and bromo-thiophene rings: 27.61(14) |

| 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile[2] | C₂₄H₁₄BrN₃S | Monoclinic | P2₁/c | Pyridine and thiophene rings: 9.37(17)Pyridine and indole rings: 21.90(12)Pyridine and bromobenzene rings: 69.01(15) |

| N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide[3] | C₁₅H₁₂BrN₃O₂S | Trigonal | R-3 | Dihedral angle between pyridine and bromophenyl rings: 73.17(19) |

| 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline[4] | C₁₉H₁₄BrFN₂S | Monoclinic | P2₁/c | The pyrazoline ring adopts an envelope conformation. |

| 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one[5] | C₁₅H₁₂BrNO₂ | Monoclinic | C2/c | Mean planes of the bromophenyl and pyridine rings are nearly coplanar, with a dihedral angle of 2.8(8) |

Predicting the Structure: A Synthesis of Comparative Data

Based on the data from our structural analogs, we can formulate a hypothesis regarding the likely crystal structure of 4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine.

Molecular Conformation:

The molecule is expected to be largely planar, although some torsion between the rings is likely. The dihedral angle between the pyridine and the thiazole ring, and between the thiazole and the bromo-thienyl ring will be crucial in defining the overall molecular shape. As seen in N′-[(E)-(4-Bromo-2-thienyl)methylene]isonicotinohydrazide, a dihedral angle of around 27° between the pyridine and bromo-thienyl moieties is plausible[1]. However, the linkage through the thiazole ring in our target compound might lead to a different orientation. The near co-planarity observed in 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one suggests that extensive conjugation can favor a more planar arrangement[5].

Intermolecular Interactions:

The presence of a bromine atom, a sulfur atom, and nitrogen atoms in the heterocyclic rings strongly suggests that the crystal packing will be dominated by a network of non-covalent interactions.

-

Halogen Bonding: The bromine atom on the thiophene ring is a prime candidate for forming halogen bonds with nitrogen or sulfur atoms of neighboring molecules. This type of interaction is a significant directional force in crystal engineering.

-

Hydrogen Bonding: While the core structure of the target molecule lacks traditional hydrogen bond donors, C-H···N and C-H···S interactions are highly probable, as observed in the crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile[2].

-

π-π Stacking: The aromatic nature of the pyridine, thiazole, and thiophene rings makes π-π stacking interactions a likely contributor to the crystal's stability. These interactions are evident in the crystal packing of several of the comparator compounds[2][3].

Caption: Predicted intermolecular interactions for the target molecule.

The Experimental Workflow: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of 4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine would be achieved through single-crystal X-ray diffraction. The following protocol outlines the standard procedure that would be employed.

1. Crystal Growth:

-

Rationale: The acquisition of high-quality, single crystals is the most critical and often most challenging step. The chosen solvent system and crystallization method are paramount.

-

Protocol:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or a mixture with dichloromethane) to near saturation at an elevated temperature.

-

Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the formation of well-ordered crystals.

-

Carefully select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects under a microscope.

-

2. Data Collection:

-

Rationale: A modern diffractometer is used to irradiate the crystal with monochromatic X-rays and collect the diffraction pattern.

-

Protocol:

-

Mount the selected crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker Kappa APEXII)[2].

-

Collect a series of diffraction images at a controlled temperature (often 100 K to reduce thermal motion).

-

The data collection strategy is optimized to ensure a complete and redundant dataset.

-

3. Structure Solution and Refinement:

-

Rationale: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell.

-

Protocol:

-

Integrate the raw diffraction images and perform data reduction, including corrections for absorption.

-

Determine the crystal system and space group from the symmetry of the diffraction pattern.

-

Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares methods to optimize atomic coordinates, and thermal parameters.

-

Locate and refine hydrogen atoms in their expected positions.

-

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Outlook

While the definitive crystal structure of 4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine remains to be elucidated, this comparative guide provides a robust, data-driven prediction of its likely solid-state characteristics. The analysis of its structural analogs strongly suggests a molecule with a near-planar conformation, whose crystal packing is orchestrated by a concert of halogen bonds, hydrogen bonds, and π-π stacking interactions.

The experimental determination of this structure is a critical next step. The resulting crystallographic information will not only validate or refine the predictions made herein but will also provide the precise atomic coordinates necessary for accurate computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation derivatives with enhanced therapeutic or material properties. This guide serves as a foundational resource for researchers poised to undertake this important work.

References

-

Akkurt, M., Çelik, İ., Demir, H., Özkırımlı, S., & Büyükgüngör, O. (2011). N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1691. [Link]

-

Shafiq, Z., Yousuf, S., Arshad, N., Parvez, M., & Chohan, Z. H. (2009). N′-[(E)-(4-Bromo-2-thienyl)methylene]isonicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. [Link]

-

Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. (2017). ResearchGate. [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved February 12, 2026, from [Link]

-

Naveen, S., Kumar, K. V., Keremane, K. S., & Lokanath, N. K. (2016). Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. Der Pharma Chemica, 8(2), 49-53. [Link]

-

Sreevidya, T. V., Srinivasan, B., Butcher, R. J., & Sridhar, M. A. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o352. [Link]

-

Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., Al-Wahaibi, L. H., & Soliman, S. M. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(11), 2963. [Link]

-

Arshad, M., Bhatti, M. H., Channar, P. A., Ali, I., Shah, S. A. A., & Raza, H. (2014). Crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o768. [Link]

Sources

- 1. N′-[(E)-(4-Bromo-2-thienyl)methylene]isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole vs. Oxazole Pyridine Analogs: A Bioisosteric Design Guide

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a thiazole ring with an oxazole (or vice versa) within a pyridine scaffold is a critical optimization strategy. This guide analyzes the structural, physicochemical, and biological implications of this switch. While both heterocycles serve as aromatic linkers, the "Chalcogen Effect" —driven by the size and electronegativity differences between Sulfur (S) and Oxygen (O)—dictates divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Key Takeaway: Thiazole analogs generally offer superior lipophilicity and metabolic stability in hydrophobic pockets (e.g., kinase ATP sites), whereas oxazole analogs enhance water solubility and hydrogen-bond acceptor capability , often at the cost of increased metabolic liability.

Physicochemical Foundations: The Chalcogen Effect

The decision to deploy a thiazole or oxazole moiety hinges on three fundamental properties: atomic radius, electronegativity, and aromaticity.

| Feature | Thiazole (S-containing) | Oxazole (O-containing) | Impact on Drug Design |